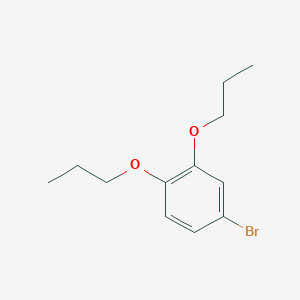

4-Bromo-1,2-dipropoxybenzene

説明

4-Bromo-1,2-dipropoxybenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and two propoxy (-OCH₂CH₂CH₃) groups at the 1, 2, and 4 positions, respectively. Its molecular formula is C₁₂H₁₇BrO₂, with a molecular weight of 273.17 g/mol .

特性

分子式 |

C12H17BrO2 |

|---|---|

分子量 |

273.17 g/mol |

IUPAC名 |

4-bromo-1,2-dipropoxybenzene |

InChI |

InChI=1S/C12H17BrO2/c1-3-7-14-11-6-5-10(13)9-12(11)15-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |

InChIキー |

LHSMRDVEXOARFJ-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=C(C=C(C=C1)Br)OCCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1,2-dipropoxybenzene with structurally related brominated benzene derivatives, focusing on substituent effects, applications, and physicochemical properties.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Substituents: Two amino (-NH₂) groups at positions 1 and 2, and a bromine at position 4.

- Molecular Formula : C₆H₆BrN₂.

- Key Differences: The amino groups are strongly electron-donating, activating the ring for electrophilic substitution, whereas propoxy groups donate electrons less powerfully via resonance. Reactivity: Used as a precursor for heterocyclic synthesis (e.g., benzimidazoles or triazoles) due to the reactivity of amino groups in condensation reactions . Safety: Classified as a toxic solid requiring stringent handling protocols; immediate medical attention is advised upon exposure .

4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1)

- Substituents : Two methoxy (-OCH₃) groups at positions 1 and 2, and a bromine at position 4.

- Molecular Formula : C₈H₈BrO₂.

- Key Differences: Methoxy groups are smaller and more polar than propoxy, leading to higher solubility in polar solvents (e.g., acetone or ethanol). Applications: Commonly employed in Suzuki-Miyaura cross-coupling reactions due to the ease of bromine displacement. Priced at €64.00/25g, it is commercially available for laboratory use .

1,2-Bis(benzyloxy)-4-bromobenzene (CAS 16047-57-7)

- Substituents : Two benzyloxy (-OCH₂C₆H₅) groups at positions 1 and 2, and a bromine at position 4.

- Molecular Formula : C₂₀H₁₆BrO₂.

- Key Differences: The bulky benzyloxy groups act as protecting groups for hydroxyl functionalities, which can be removed via hydrogenolysis. Applications: Useful in multi-step syntheses requiring temporary protection of reactive sites, such as in natural product synthesis .

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine (CAS 2197053-99-7)

- Substituents: A cyclohexylamino (-NHC₆H₁₁) group at position 1, a propoxy group at position 5, and amino groups at positions 1 and 2.

- Molecular Formula : C₁₅H₂₃BrN₂O.

- Applications: Likely serves as a specialized intermediate in drug discovery or coordination chemistry .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。